5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole
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Overview
Description
5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole is a heterocyclic compound that features both oxazole and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole typically involves the reaction of 5-bromo-2-methoxyphenyl sulfide with an appropriate oxazole precursor under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can undergo redox reactions, affecting cellular processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxyphenyl sulfide: Lacks the oxazole ring, making it less versatile in biological applications.
5-bromo-2-methoxyphenyl benzoxazole: Contains a benzoxazole ring instead of an oxazole ring, which may alter its chemical reactivity and biological activity.
5-bromo-2-methoxyphenyl benzofuran: Features a benzofuran ring, which can impact its pharmacological properties.
Uniqueness
5-{[(5-bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole is unique due to the presence of both the oxazole and sulfanyl groups, which provide a combination of chemical reactivity and potential biological activity not found in the similar compounds listed above.
Properties
CAS No. |
1385364-21-5 |
---|---|
Molecular Formula |
C11H10BrNO2S |
Molecular Weight |
300.2 |
Purity |
95 |
Origin of Product |
United States |
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